D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
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Overview
Description
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-: is a derivative of D-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of D-Proline. It is often used in various chemical and biological research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- typically involves the protection of the amino group of D-Proline with a phenylmethoxycarbonyl group. This can be achieved through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study protein folding and stability. It serves as a model compound to understand the role of proline residues in protein structures and their impact on biological functions .
Medicine: In medicine, D-Proline derivatives are investigated for their potential therapeutic applications. They are studied for their ability to modulate enzyme activities and as potential inhibitors of specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for various industrial products .
Mechanism of Action
The mechanism of action of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- D-Proline, 4-[[(tert-butoxycarbonyl)amino]-, (4R)-
- D-Proline, 4-[[(benzyloxycarbonyl)amino]-, (4R)-
Comparison: Compared to these similar compounds, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is unique due to its specific phenylmethoxycarbonyl group. This group provides distinct steric and electronic properties, which can influence the compound’s reactivity and binding affinity. These unique characteristics make it a valuable tool in various research and industrial applications.
Biological Activity
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is a synthetic derivative of proline, an amino acid that plays a crucial role in various biological processes. This compound exhibits unique biological activities due to its structural modifications, which enhance its solubility and reactivity compared to natural proline. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- has a specific molecular configuration that influences its biological activity. The presence of the phenylmethoxycarbonyl group enhances its stability and solubility in biological systems. The molecular formula is C15H17N2O3, with a molecular weight of approximately 273.31 g/mol.
1. Role in Protein Synthesis
Proline is essential for protein synthesis and stability. Its unique cyclic structure allows it to induce kinks in polypeptide chains, influencing protein folding and function. Research indicates that D-Proline derivatives can enhance the stability of proteins by promoting favorable conformations during synthesis .
2. Cell Signaling and Stress Response
D-Proline plays a significant role in cellular signaling pathways, particularly under stress conditions. It acts as an osmoprotectant, helping cells to manage osmotic stress by stabilizing proteins and cellular structures . The oxidative metabolism of proline has also been linked to the generation of reactive oxygen species (ROS), which can activate stress response pathways, enhancing cellular resilience against oxidative damage .
1. Antimicrobial Activity
Proline derivatives have been studied for their antimicrobial properties. Some research suggests that they can inhibit the growth of various pathogens by disrupting their metabolic pathways that rely on amino acids like proline as carbon or nitrogen sources . This mechanism is particularly relevant in developing new strategies against infectious diseases.
2. Cancer Research
The modulation of proline metabolism has implications in cancer therapy. Certain studies indicate that altering proline levels can influence tumor growth and metastasis by affecting cell proliferation and apoptosis pathways . D-Proline derivatives may serve as potential therapeutic agents by targeting these metabolic pathways.
Case Study 1: Proline Metabolism in Cancer Cells
A study published in Nature demonstrated that cancer cells exhibit altered proline metabolism compared to normal cells. The researchers found that inhibiting proline synthesis led to reduced tumor growth in xenograft models, highlighting the potential of targeting proline metabolism in cancer therapy .
Case Study 2: Proline as an Antioxidant
In a study involving Caenorhabditis elegans, researchers observed that supplementation with D-Proline enhanced the organism's lifespan through upregulation of antioxidant defenses. This effect was attributed to increased expression of genes involved in stress resistance, suggesting that D-Proline could be beneficial for enhancing cellular protection against oxidative stress .
Comparative Analysis with Other Proline Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Proline | C₅H₉NO₂ | Natural amino acid; involved in collagen synthesis |
N-Boc-D-Proline | C₉H₁₅NO₄ | Commonly used protecting group for amines |
D-Proline Derivative | C₁₅H₁₇N₂O₃ | Enhanced solubility and reactivity; potential therapeutic applications |
Properties
CAS No. |
1279038-31-1 |
---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m1/s1 |
InChI Key |
VCZIKOUKWSDDIU-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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